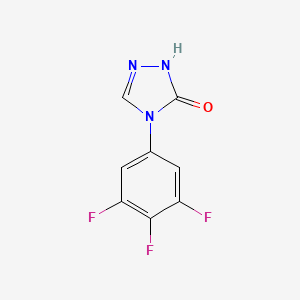![molecular formula C17H14ClNO5 B2392017 methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate CAS No. 364628-65-9](/img/structure/B2392017.png)
methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyran derivative, which is a class of organic compounds with a six-membered ring containing one oxygen atom and five carbon atoms. Pyran derivatives are often found in bioactive molecules and have been the subject of many synthetic studies .
Molecular Structure Analysis
The molecular structure of this compound would likely be analyzed using techniques like X-ray crystallography . This would provide information about the arrangement of atoms in the molecule and any interesting structural features.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. For example, the presence of the pyran ring might suggest certain properties, such as stability or reactivity .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds using "methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate" as an intermediate or starting material has been a significant area of study. Research efforts have focused on developing efficient, economical, and environmentally friendly methods for synthesizing tetrasubstituted thiophenes and related compounds, which have applications in various fields including drug development and materials science. One study reports on the one-pot synthesis of tetrasubstituted thiophenes, demonstrating the utility of this compound in constructing complex chemical structures through annulation strategies (S. N. Sahu et al., 2015).
Crystal Structure Analysis
Another aspect of research involves detailed crystal structure analysis to understand the molecular and supramolecular architecture of this compound and its derivatives. For instance, studies on "Methyl 2-amino-4-(4-chlorophenyl)-4H-pyrano[3,2-c]coumarin-3-carboxylate N,N-dimethylformamide solvate" provide insights into hydrogen bonding and crystal packing, which are crucial for predicting reactivity and interaction with biological targets (D. Shi et al., 2005).
Antimicrobial and Anticancer Activity
Compounds synthesized from "this compound" have been evaluated for their biological activities, including antimicrobial and anticancer effects. Novel pyrazole derivatives, for example, have shown potential as antimicrobial and anticancer agents, highlighting the compound's role in developing therapeutics (H. Hafez et al., 2016).
Green Synthesis Approaches
Research also emphasizes green chemistry approaches for synthesizing derivatives of "this compound," aiming to reduce environmental impact. One study describes a one-pot, four-component synthesis of pyrano[2,3-d]pyrimidine derivatives catalyzed by L-proline, illustrating a greener methodology with high yields and operational simplicity (Maruti B. Yadav et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO5/c1-8-6-11-13(17(21)23-8)12(9-4-3-5-10(18)7-9)14(15(19)24-11)16(20)22-2/h3-7,12H,19H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVDUJJUJVWLSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC(=CC=C3)Cl)C(=O)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-nitrobenzamide](/img/structure/B2391936.png)
![1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}-4-methylpiperazine](/img/structure/B2391937.png)
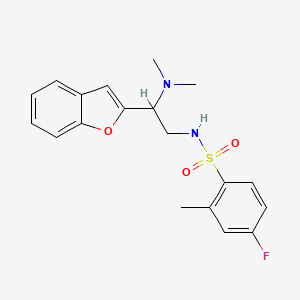
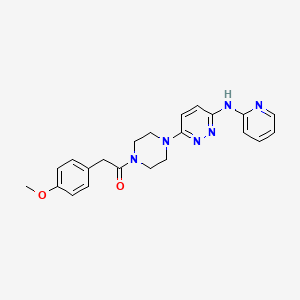
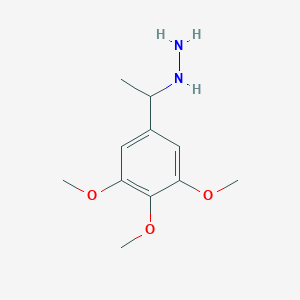
![3-Oxabicyclo[4.1.0]heptan-7-amine;hydrochloride](/img/structure/B2391946.png)
![(NE)-N-[1-(6-chloro-1-methylindol-3-yl)ethylidene]hydroxylamine](/img/structure/B2391948.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2391949.png)

![7-[(2-Chlorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-methylpurine-2,6-dione](/img/no-structure.png)
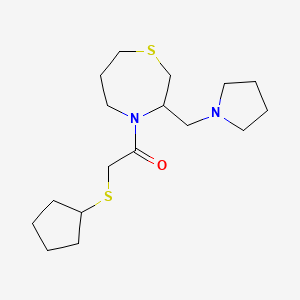
![1-[(2-chlorophenyl)methyl]-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2391956.png)
